molecular formula C21H26N2O4S B2485343 N-(2,5-dimethylphenyl)-4-{methyl[(oxolan-2-yl)methyl]sulfamoyl}benzamide CAS No. 892841-50-8

N-(2,5-dimethylphenyl)-4-{methyl[(oxolan-2-yl)methyl]sulfamoyl}benzamide

Cat. No.: B2485343
CAS No.: 892841-50-8
M. Wt: 402.51
InChI Key: NYZVRCDQLKXFQI-UHFFFAOYSA-N
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Description

N-(2,5-dimethylphenyl)-4-{methyl[(oxolan-2-yl)methyl]sulfamoyl}benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core substituted with a dimethylphenyl group and a sulfamoyl group linked to an oxolan-2-ylmethyl moiety. Its unique structure allows it to participate in diverse chemical reactions and exhibit specific biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethylphenyl)-4-{methyl[(oxolan-2-yl)methyl]sulfamoyl}benzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzamide core, followed by the introduction of the dimethylphenyl group through electrophilic aromatic substitution. The sulfamoyl group can be introduced using sulfonyl chloride derivatives under basic conditions, and the oxolan-2-ylmethyl moiety can be attached via nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dimethylphenyl)-4-{methyl[(oxolan-2-yl)methyl]sulfamoyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfamoyl group to a sulfinamide or thiol group.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring or the sulfamoyl group.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium methoxide (NaOMe) in polar solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfinamides or thiols.

Scientific Research Applications

N-(2,5-dimethylphenyl)-4-{methyl[(oxolan-2-yl)methyl]sulfamoyl}benzamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases due to its biological activity.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(2,5-dimethylphenyl)-4-{methyl[(oxolan-2-yl)methyl]sulfamoyl}benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and modulating biochemical pathways. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    N-(2,5-dimethylphenyl)-4-{methyl[(oxolan-2-yl)methyl]sulfamoyl}benzamide: shares similarities with other benzamide derivatives and sulfonamide compounds.

    Benzamide derivatives: Compounds like N-(2,5-dimethylphenyl)benzamide, which lack the sulfamoyl group.

    Sulfonamide compounds: Molecules such as N-(2,5-dimethylphenyl)sulfonamide, which do not have the benzamide core.

Uniqueness

The uniqueness of this compound lies in its combined structural features, which allow it to exhibit distinct chemical reactivity and biological activity compared to its analogs. The presence of both the benzamide and sulfamoyl groups, along with the oxolan-2-ylmethyl moiety, contributes to its versatility in various applications.

Properties

IUPAC Name

N-(2,5-dimethylphenyl)-4-[methyl(oxolan-2-ylmethyl)sulfamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O4S/c1-15-6-7-16(2)20(13-15)22-21(24)17-8-10-19(11-9-17)28(25,26)23(3)14-18-5-4-12-27-18/h6-11,13,18H,4-5,12,14H2,1-3H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYZVRCDQLKXFQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N(C)CC3CCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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